molecular formula C29H24ClN4O3S- B13127979 6-Chloro-1,3-diphenyl-2-methylimidazo(4,5-b)quinoxalinium, 4-methylbenzenesulfonic acid salt CAS No. 25983-11-3

6-Chloro-1,3-diphenyl-2-methylimidazo(4,5-b)quinoxalinium, 4-methylbenzenesulfonic acid salt

Cat. No.: B13127979
CAS No.: 25983-11-3
M. Wt: 544.0 g/mol
InChI Key: PNYFJGVXDUIBIM-UHFFFAOYSA-M
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Description

6-Chloro-1,3-diphenyl-2-methylimidazo(4,5-b)quinoxalinium, 4-methylbenzenesulfonic acid salt is a complex organic compound that belongs to the class of imidazoquinoxalines This compound is characterized by its unique structure, which includes a chloro-substituted imidazoquinoxaline core and a 4-methylbenzenesulfonic acid salt moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1,3-diphenyl-2-methylimidazo(4,5-b)quinoxalinium, 4-methylbenzenesulfonic acid salt typically involves multi-step organic reactions. The process begins with the formation of the imidazoquinoxaline core through a condensation reaction between appropriate precursors. This is followed by the introduction of the chloro and phenyl groups via electrophilic substitution reactions. The final step involves the formation of the 4-methylbenzenesulfonic acid salt through a neutralization reaction with 4-methylbenzenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-1,3-diphenyl-2-methylimidazo(4,5-b)quinoxalinium, 4-methylbenzenesulfonic acid salt undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoxaline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazoquinoxaline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include various substituted imidazoquinoxalines, which can be further functionalized for specific applications.

Scientific Research Applications

6-Chloro-1,3-diphenyl-2-methylimidazo(4,5-b)quinoxalinium, 4-methylbenzenesulfonic acid salt has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 6-Chloro-1,3-diphenyl-2-methylimidazo(4,5-b)quinoxalinium, 4-methylbenzenesulfonic acid salt involves its interaction with specific molecular targets. The compound can bind to DNA or proteins, leading to the inhibition of key biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in the fused ring structure.

    Imidazo[1,2-a]quinoxalines: Closely related compounds with variations in the substituents on the quinoxaline ring.

    Indole Derivatives: Compounds with an indole core that exhibit similar biological activities.

Uniqueness

6-Chloro-1,3-diphenyl-2-methylimidazo(4,5-b)quinoxalinium, 4-methylbenzenesulfonic acid salt is unique due to its specific substitution pattern and the presence of the 4-methylbenzenesulfonic acid salt moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

25983-11-3

Molecular Formula

C29H24ClN4O3S-

Molecular Weight

544.0 g/mol

IUPAC Name

6-chloro-2-methyl-1,3-diphenyl-2H-imidazo[4,5-b]quinoxaline;4-methylbenzenesulfonate

InChI

InChI=1S/C22H17ClN4.C7H8O3S/c1-15-26(17-8-4-2-5-9-17)21-22(27(15)18-10-6-3-7-11-18)25-20-14-16(23)12-13-19(20)24-21;1-6-2-4-7(5-3-6)11(8,9)10/h2-15H,1H3;2-5H,1H3,(H,8,9,10)/p-1

InChI Key

PNYFJGVXDUIBIM-UHFFFAOYSA-M

Canonical SMILES

CC1N(C2=NC3=C(C=C(C=C3)Cl)N=C2N1C4=CC=CC=C4)C5=CC=CC=C5.CC1=CC=C(C=C1)S(=O)(=O)[O-]

Origin of Product

United States

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